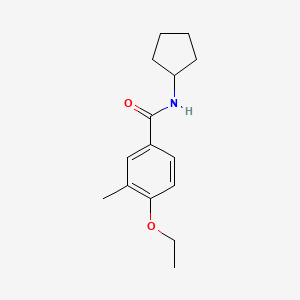

N-cyclopentyl-4-ethoxy-3-methylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclopentyl-4-ethoxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14-9-8-12(10-11(14)2)15(17)16-13-6-4-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWNYYJLCZKGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Benzamide Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-4-ethoxy-3-methylbenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with nitration or ethoxylation of a benzene precursor, followed by amidation with cyclopentylamine. Key steps include:

- Nitration/Ethoxylation : Use HNO₃/H₂SO₄ for nitration (60–70°C) or NaOEt for ethoxylation under reflux .

- Amidation : Employ coupling reagents like HBTU or DCC with cyclopentylamine in anhydrous DMF or CH₃CN. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Purification : Column chromatography (silica gel, 3:7 ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity.

Q. Which spectroscopic techniques are critical for characterizing N-cyclopentyl-4-ethoxy-3-methylbenzamide, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the cyclopentyl NH signal at δ 6.8–7.2 ppm (¹H) and the ethoxy group’s methylene at δ 4.0–4.2 ppm. The benzamide carbonyl appears at ~168 ppm (¹³C) .

- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and ethoxy C-O at ~1250 cm⁻¹ .

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) with ESI+ to verify molecular ion [M+H]⁺ at m/z 302.3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for N-cyclopentyl-4-ethoxy-3-methylbenzamide derivatives?

- Methodological Answer :

- Dynamic Effects : Rotamers in the cyclopentyl group may cause splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 80°C in DMSO-d₆) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Compare bond lengths (e.g., C=O at 1.22 Å) and torsion angles with DFT-optimized models .

- 2D NMR (COSY, NOESY) : Identify through-space interactions between the ethoxy and methyl groups to confirm substituent positions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of N-cyclopentyl-4-ethoxy-3-methylbenzamide in biological assays?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or cyclopentyl (e.g., cyclohexyl) groups. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning of receptor residues) .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min suggests suitability for in vivo studies) .

Q. How can researchers address low solubility of N-cyclopentyl-4-ethoxy-3-methylbenzamide in aqueous assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo. Monitor stability via LC-MS at pH 7.4 .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm via DLS) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.